6-甲氧基-5-(三氟甲基)吡啶-3-胺

描述

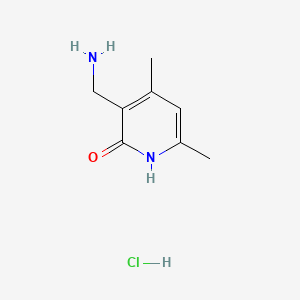

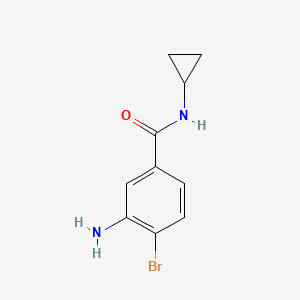

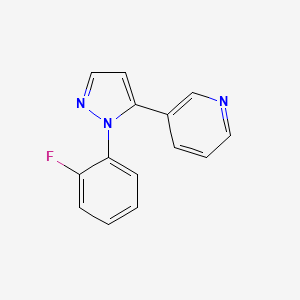

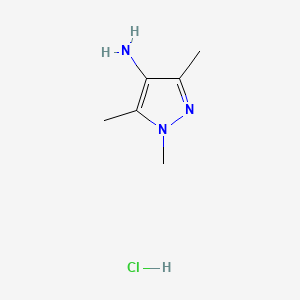

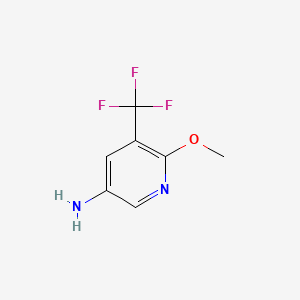

“6-Methoxy-5-(trifluoromethyl)pyridin-3-amine” is a chemical compound with the CAS Number: 1211584-76-7 . It has a molecular weight of 192.14 . The IUPAC name for this compound is 6-methoxy-5-(trifluoromethyl)-3-pyridinylamine .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes “6-Methoxy-5-(trifluoromethyl)pyridin-3-amine”, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Molecular Structure Analysis

The InChI code for “6-Methoxy-5-(trifluoromethyl)pyridin-3-amine” is 1S/C7H7F3N2O/c1-13-6-5(7(8,9)10)2-4(11)3-12-6/h2-3H,11H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

Trifluoromethylpyridines, including “6-Methoxy-5-(trifluoromethyl)pyridin-3-amine”, are used in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries .Physical And Chemical Properties Analysis

“6-Methoxy-5-(trifluoromethyl)pyridin-3-amine” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .科学研究应用

在化学合成和材料科学中的应用

用于环境修复的高级氧化工艺: 含氮化合物(包括各种胺)是高级氧化工艺的关键目标,旨在解决持久性有机污染物。胺官能化吸附剂从水源中去除全氟烷基和多氟烷基物质 (PFAS) 的有效性证明了含氮官能团在环境科学中的相关性。这些化合物在水处理技术中显示出前景,可能与“6-甲氧基-5-(三氟甲基)吡啶-3-胺”中存在的官能团相一致 (Ateia 等人,2019).

催化和有机反应: 杂环化合物,特别是那些包含吡啶环的化合物,在形成 C-N 键反应的催化体系的开发中至关重要。这些反应在合成药物、农用化学品和其他含氮有机分子中是基础。可循环铜催化剂体系的进步强调了此类结构在可持续化学合成中的重要性 (Kantam 等人,2013).

生物医学和药物研究

- 药物发现和药物化学: 杂环化合物(包括吡啶衍生物)的结构特征是发现和开发新的治疗剂的核心。由于这些结构能够与生物靶标相互作用,因此它们通常是药物中核心骨架的一部分。例如,对喹啉衍生物作为缓蚀剂的综述也指出了此类杂环在药物化学中的更广泛适用性,强调了它们在开发抗腐蚀材料和潜在药理活性化合物中的作用 (Verma 等人,2020).

安全和危害

未来方向

属性

IUPAC Name |

6-methoxy-5-(trifluoromethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c1-13-6-5(7(8,9)10)2-4(11)3-12-6/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFNQSHZCUHVFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-5-(trifluoromethyl)pyridin-3-amine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。